Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane
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Overview
Description
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane is an organogermanium compound characterized by the presence of a germanium atom bonded to a tributyl group and a substituted hexenyl group.
Preparation Methods
The synthesis of Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane typically involves the reaction of tributylgermanium chloride with the corresponding hexenyl derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can lead to the formation of germanium hydrides.
Substitution: The tributyl and hexenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.
Scientific Research Applications
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: The compound is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane involves its interaction with molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of specific enzymes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic processes .
Comparison with Similar Compounds
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane can be compared with other similar compounds, such as:
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]silane: Similar in structure but contains silicon instead of germanium.
Tributyl[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]stannane: Contains tin instead of germanium.
5-(4-Methoxyphenyl)-1H-indole: Shares the 4-methoxyphenyl group but has a different core structure.
5-(4-Methoxyphenyl)-1H-imidazole: Another compound with the 4-methoxyphenyl group but a different core structure. The uniqueness of this compound lies in its germanium atom, which imparts distinct chemical and physical properties compared to its silicon and tin analogs.
Properties
CAS No. |
62262-91-3 |
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Molecular Formula |
C26H46GeO |
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tributyl-[5-(4-methoxyphenyl)-5-methylhex-2-en-3-yl]germane |
InChI |
InChI=1S/C26H46GeO/c1-8-12-19-27(20-13-9-2,21-14-10-3)24(11-4)22-26(5,6)23-15-17-25(28-7)18-16-23/h11,15-18H,8-10,12-14,19-22H2,1-7H3 |
InChI Key |
KNZDARVJJMEWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Ge](CCCC)(CCCC)C(=CC)CC(C)(C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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